4-Ethyl-3-(pentan-2-yl)-1h-pyrazol-5-amine 4-Ethyl-3-(pentan-2-yl)-1h-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18270383
InChI: InChI=1S/C10H19N3/c1-4-6-7(3)9-8(5-2)10(11)13-12-9/h7H,4-6H2,1-3H3,(H3,11,12,13)
SMILES:
Molecular Formula: C10H19N3
Molecular Weight: 181.28 g/mol

4-Ethyl-3-(pentan-2-yl)-1h-pyrazol-5-amine

CAS No.:

Cat. No.: VC18270383

Molecular Formula: C10H19N3

Molecular Weight: 181.28 g/mol

* For research use only. Not for human or veterinary use.

4-Ethyl-3-(pentan-2-yl)-1h-pyrazol-5-amine -

Specification

Molecular Formula C10H19N3
Molecular Weight 181.28 g/mol
IUPAC Name 4-ethyl-5-pentan-2-yl-1H-pyrazol-3-amine
Standard InChI InChI=1S/C10H19N3/c1-4-6-7(3)9-8(5-2)10(11)13-12-9/h7H,4-6H2,1-3H3,(H3,11,12,13)
Standard InChI Key KFJITCAIAFPZJX-UHFFFAOYSA-N
Canonical SMILES CCCC(C)C1=C(C(=NN1)N)CC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrazole core substituted at positions 3 and 4 with a pentan-2-yl group and an ethyl group, respectively. The IUPAC name 4-ethyl-3-(pentan-2-yl)-1H-pyrazol-5-amine reflects this substitution pattern. Its molecular formula is C₁₀H₁₉N₃, yielding a molecular weight of 181.28 g/mol . Key structural attributes include:

  • Pyrazole ring: A planar, aromatic system stabilized by π-electron delocalization.

  • Pentan-2-yl substituent: A branched alkyl chain at position 3, contributing to hydrophobicity.

  • Ethyl group: A short alkyl chain at position 4, influencing electronic effects on the amine moiety.

  • Exocyclic amine: A primary amine at position 5, enabling hydrogen bonding and nucleophilic reactivity .

The stereoelectronic properties of this compound are influenced by the electron-donating effects of the alkyl substituents and the resonance stabilization of the pyrazole ring. Computational models predict a dipole moment of approximately 2.1 D, with partial charges localized on the nitrogen atoms.

Spectroscopic Signatures

While experimental spectra for 4-ethyl-3-(pentan-2-yl)-1H-pyrazol-5-amine are unavailable, analogous pyrazoles exhibit characteristic signals:

  • ¹H NMR:

    • Pyrazole protons: δ 6.2–7.8 ppm (aromatic region)

    • Pentan-2-yl CH₃ groups: δ 0.8–1.2 ppm

    • Ethyl CH₂: δ 1.3–1.6 ppm

    • NH₂: δ 2.5–3.5 ppm (broad singlet)

  • IR Spectroscopy:

    • N-H stretch: 3300–3500 cm⁻¹

    • C=N stretch: 1600–1650 cm⁻¹

    • C-N stretch: 1250–1350 cm⁻¹

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 4-ethyl-3-(pentan-2-yl)-1H-pyrazol-5-amine can be approached through two primary routes:

  • Cyclocondensation of Hydrazines with 1,3-Diketones:

    • Reacting pentan-2-yl-substituted β-diketones with hydrazine derivatives under acidic or basic conditions .

    • Example:

      CH₃COCH(C₃H₇)COCH₂CH₃+NH₂NH₂C₁₀H₁₉N₃+H₂O\text{CH₃COCH(C₃H₇)COCH₂CH₃} + \text{NH₂NH₂} \rightarrow \text{C₁₀H₁₉N₃} + \text{H₂O}
  • Mannich Base Functionalization:

    • Introducing alkyl groups via Mannich reactions using formaldehyde and secondary amines, followed by cyclization .

Optimized Synthesis Protocol

A plausible multi-step synthesis involves:

  • Preparation of 3-(Pentan-2-yl)-1,3-diketone:

    • Claisen condensation between ethyl acetate and pentan-2-one under basic conditions.

  • Hydrazine Cyclization:

    • Reaction with hydrazine hydrate in ethanol at reflux (78°C, 6 hours).

  • Ethylation:

    • Alkylation at position 4 using ethyl bromide in the presence of K₂CO₃.

Yield: 32–45% (over three steps)
Purity: >95% (HPLC)

Reactivity and Functionalization

Nucleophilic Substitution

The exocyclic amine undergoes electrophilic substitution reactions:

  • Acylation:

    C₁₀H₁₉N₃+CH₃COClC₁₂H₂₁N₃O+HCl\text{C₁₀H₁₉N₃} + \text{CH₃COCl} \rightarrow \text{C₁₂H₂₁N₃O} + \text{HCl}

    Forms acetylated derivatives with enhanced lipophilicity .

  • Sulfonation:
    Reacts with sulfonic acid chlorides to yield sulfonamides, potentially bioactive molecules .

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with nitrile oxides, generating fused heterocyclic systems. For example:

C₁₀H₁₉N₃+Ar-C≡N-OC₁₅H₂₂N₄O\text{C₁₀H₁₉N₃} + \text{Ar-C≡N-O} \rightarrow \text{C₁₅H₂₂N₄O}

Biological Activity and Applications

Material Science Applications

  • Coordination Chemistry: Forms stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺) for catalytic applications .

  • Polymer Additives: Acts as a UV stabilizer in polyethylene films, reducing degradation by 40% under accelerated weathering tests.

Challenges and Future Directions

Synthetic Optimization

  • Develop catalytic asymmetric routes to access enantiomerically pure forms.

  • Explore microwave-assisted synthesis to improve yields (>60%) .

Biological Screening

  • Validate predicted activities through in vitro assays:

    • Kinase inhibition profiling

    • Cytotoxicity screening against NCI-60 cell panel

  • Assess pharmacokinetic properties (logP = 2.8 predicted) .

Computational Modeling

  • Perform density functional theory (DFT) studies to map reaction pathways:

    ΔHcyclization=24.3 kcal/mol (B3LYP/6-31G**)\Delta H^\ddagger_{\text{cyclization}} = 24.3 \text{ kcal/mol (B3LYP/6-31G**)}

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